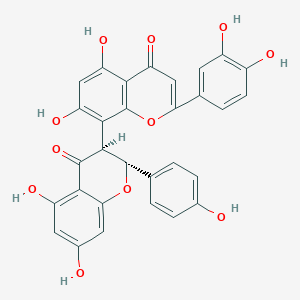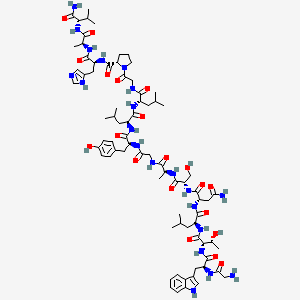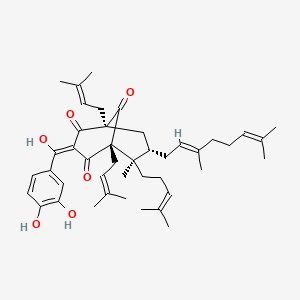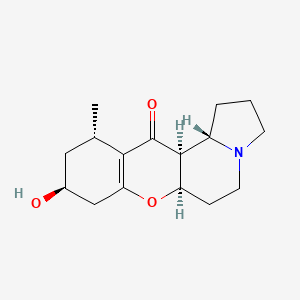![molecular formula C21H20ClN5O2 B10848964 4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)
4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-1564023A is a novel, potent, non-steroidal small molecule that functions as a selective glucocorticoid receptor antagonist. It has been identified for its potential therapeutic applications, particularly in the treatment of conditions where glucocorticoid receptor modulation is beneficial .
Preparation Methods
The synthetic routes and reaction conditions for GSK-1564023A involve multiple steps of organic synthesis. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions including condensation, cyclization, and purification processes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the exact synthetic routes and conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
GSK-1564023A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Scientific Research Applications
GSK-1564023A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study glucocorticoid receptor modulation and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of glucocorticoid receptors in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, autoimmune diseases, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Mechanism of Action
GSK-1564023A exerts its effects by selectively binding to the glucocorticoid receptor, thereby inhibiting its activity. This inhibition prevents the receptor from translocating to the nucleus and modulating the expression of target genes involved in inflammatory and immune responses. The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway, which plays a crucial role in regulating various physiological processes .
Comparison with Similar Compounds
GSK-1564023A is unique compared to other similar compounds due to its high selectivity and potency as a glucocorticoid receptor antagonist. Similar compounds include:
Mifepristone: A well-known glucocorticoid receptor antagonist used for its anti-inflammatory and anti-proliferative effects.
Ulipristal acetate: Another selective progesterone receptor modulator with applications in reproductive health.
Asoprisnil: A selective progesterone receptor modulator investigated for its potential in treating uterine fibroids .
GSK-1564023A stands out due to its non-steroidal nature and its specific targeting of the glucocorticoid receptor, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H20ClN5O2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C21H20ClN5O2/c1-11-18-19(22)16(10-23-20(18)27(4)25-11)21(28)24-9-14-5-7-15(8-6-14)17-12(2)26-29-13(17)3/h5-8,10H,9H2,1-4H3,(H,24,28) |
InChI Key |
QWZQPWUWGYGVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3Cl)C(=NN4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)
![N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)
![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)
![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)
![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)


![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

